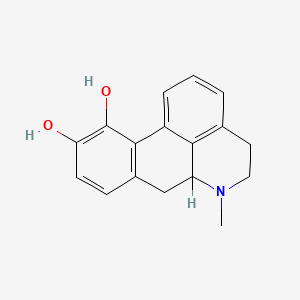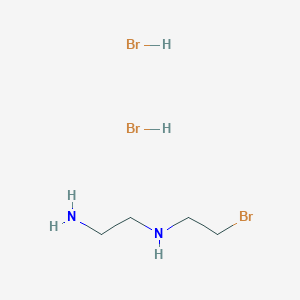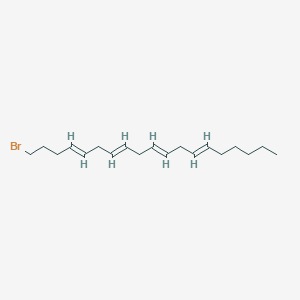
OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin: is a chemically modified derivative of gamma-cyclodextrin. Gamma-cyclodextrin is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of the hydroxyl groups at the sixth position of the glucose units with dimethyl-tert-butylsilyl groups. This modification enhances the compound’s solubility and stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin typically involves the following steps:
Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by converting the hydroxyl groups at the sixth position to more reactive intermediates, such as tosylates or mesylates.
Substitution Reaction: The activated gamma-cyclodextrin is then reacted with dimethyl-tert-butylsilyl chloride in the presence of a base, such as triethylamine, to substitute the hydroxyl groups with dimethyl-tert-butylsilyl groups.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of gamma-cyclodextrin are activated using suitable reagents.
Large-Scale Substitution: The activated gamma-cyclodextrin is reacted with dimethyl-tert-butylsilyl chloride in large reactors.
Industrial Purification: The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin can undergo substitution reactions where the dimethyl-tert-butylsilyl groups are replaced with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although the silyl groups provide some steric hindrance.
Complexation Reactions: It can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides, alkoxides, or amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst or catalyst support in various chemical reactions.
Host-Guest Chemistry: Forms inclusion complexes with guest molecules, useful in separation and purification processes.
Biology:
Drug Delivery: Enhances the solubility and stability of hydrophobic drugs, improving their bioavailability.
Molecular Recognition: Used in biosensors and diagnostic assays for detecting specific biomolecules.
Medicine:
Pharmaceutical Formulations: Incorporated into drug formulations to improve drug solubility and stability.
Therapeutic Agents: Investigated for potential therapeutic applications due to its ability to form complexes with bioactive molecules.
Industry:
Food Industry: Used as a food additive to enhance the solubility and stability of flavors and fragrances.
Cosmetics: Incorporated into cosmetic formulations to improve the stability and delivery of active ingredients.
Mechanism of Action
Molecular Targets and Pathways: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This mechanism is utilized in various applications, such as drug delivery, where the cyclodextrin complex improves the bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Beta-Cyclodextrin: Composed of seven glucose units, beta-cyclodextrin has a smaller cavity compared to gamma-cyclodextrin.
Alpha-Cyclodextrin: Composed of six glucose units, alpha-cyclodextrin has an even smaller cavity.
Methylated Cyclodextrins: Cyclodextrins modified with methyl groups to enhance solubility and stability.
Hydroxypropyl Cyclodextrins: Cyclodextrins modified with hydroxypropyl groups for improved solubility.
Uniqueness: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin is unique due to the presence of dimethyl-tert-butylsilyl groups, which significantly enhance its solubility and stability compared to unmodified cyclodextrins. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and catalysis.
Properties
CAS No. |
123155-06-6 |
|---|---|
Molecular Formula |
C96H192O40Si8 |
Molecular Weight |
2211.2 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C96H192O40Si8/c1-89(2,3)137(25,26)113-41-49-73-57(97)65(105)81(121-49)130-74-50(42-114-138(27,28)90(4,5)6)123-83(67(107)59(74)99)132-76-52(44-116-140(31,32)92(10,11)12)125-85(69(109)61(76)101)134-78-54(46-118-142(35,36)94(16,17)18)127-87(71(111)63(78)103)136-80-56(48-120-144(39,40)96(22,23)24)128-88(72(112)64(80)104)135-79-55(47-119-143(37,38)95(19,20)21)126-86(70(110)62(79)102)133-77-53(45-117-141(33,34)93(13,14)15)124-84(68(108)60(77)100)131-75-51(43-115-139(29,30)91(7,8)9)122-82(129-73)66(106)58(75)98/h49-88,97-112H,41-48H2,1-40H3/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m1/s1 |
InChI Key |
MKSDSPVSZRMRNY-YKBAZCJNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


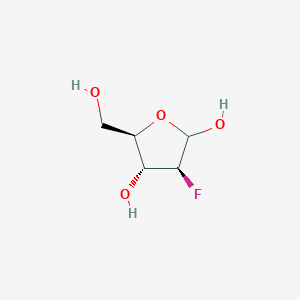
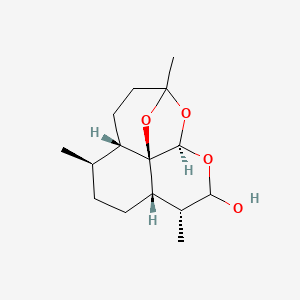
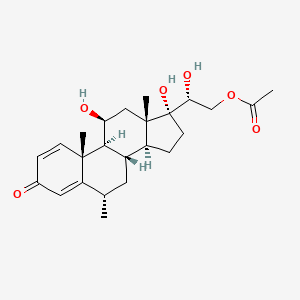
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
